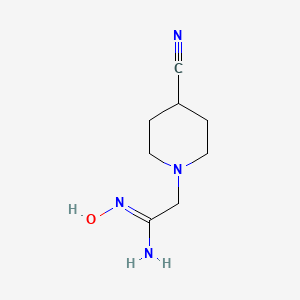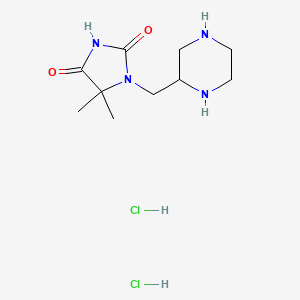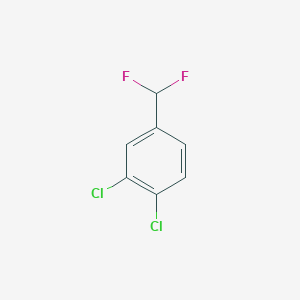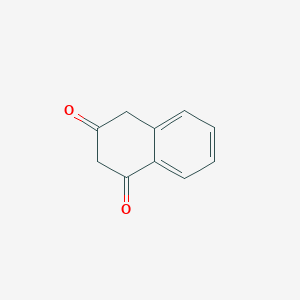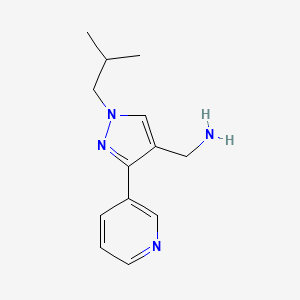
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H12ClF4NO2 It is known for its unique structural features, which include a cyclobutanamine core substituted with a phenoxy group containing both fluoro and trifluoromethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The specific conditions and reagents used can vary, but the general process involves the coupling of a cyclobutanamine derivative with a fluoro-trifluoromethoxy phenoxy precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions: The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclobutanamine core may yield a cyclobutanone derivative, while reduction may yield a cyclobutanol derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising candidate for the treatment of various diseases .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mecanismo De Acción
The mechanism of action of trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and exerting its effects .
Comparación Con Compuestos Similares
- trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
- 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
Uniqueness: trans-3-(3-Fluoro-4-(trifluoromethoxy)phenoxy)cyclobutanamine hydrochloride is unique due to the presence of both fluoro and trifluoromethoxy substituents on the phenoxy group. These substituents confer specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack one or both of these substituents .
Propiedades
Fórmula molecular |
C11H12ClF4NO2 |
|---|---|
Peso molecular |
301.66 g/mol |
Nombre IUPAC |
3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO2.ClH/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15;/h1-2,5-6,8H,3-4,16H2;1H |
Clave InChI |
WTBFZUDTFGSKOP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




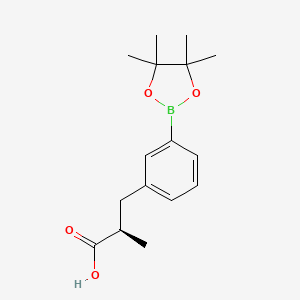

![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)


